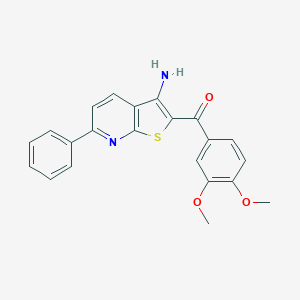
(3-AMINO-6-PHENYLTHIENO(2,3-B)PYRIDIN-2-YL)(3,4-DIMETHOXYPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-AMINO-6-PHENYLTHIENO(2,3-B)PYRIDIN-2-YL)(3,4-DIMETHOXYPHENYL)METHANONE is a complex organic compound with the molecular formula C22H18N2O3S. It is known for its unique structure, which includes a thienopyridine core and a methanone group attached to a dimethoxyphenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINO-6-PHENYLTHIENO(2,3-B)PYRIDIN-2-YL)(3,4-DIMETHOXYPHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-6-phenylthieno[2,3-b]pyridine with 3,4-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-AMINO-6-PHENYLTHIENO(2,3-B)PYRIDIN-2-YL)(3,4-DIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyridine derivatives.
Scientific Research Applications
(3-AMINO-6-PHENYLTHIENO(2,3-B)PYRIDIN-2-YL)(3,4-DIMETHOXYPHENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The exact mechanism of action of (3-AMINO-6-PHENYLTHIENO(2,3-B)PYRIDIN-2-YL)(3,4-DIMETHOXYPHENYL)METHANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thienopyridine core and the methanone group may play crucial roles in binding to these targets, potentially modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
- (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone
Uniqueness
(3-AMINO-6-PHENYLTHIENO(2,3-B)PYRIDIN-2-YL)(3,4-DIMETHOXYPHENYL)METHANONE is unique due to the presence of the dimethoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a compound of significant interest for further research.
Properties
Molecular Formula |
C22H18N2O3S |
|---|---|
Molecular Weight |
390.5g/mol |
IUPAC Name |
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-11-8-14(12-18(17)27-2)20(25)21-19(23)15-9-10-16(24-22(15)28-21)13-6-4-3-5-7-13/h3-12H,23H2,1-2H3 |
InChI Key |
PIHZRVPXWYQXIE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















